Malvidin chloride

Catalog No.
S596713
CAS No.
643-84-5
M.F
C17H15ClO7
M. Wt
366.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Malvidin chloride

CAS Number

643-84-5

Product Name

Malvidin chloride

IUPAC Name

2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3,5,7-triol;chloride

Molecular Formula

C17H15ClO7

Molecular Weight

366.7 g/mol

InChI

InChI=1S/C17H14O7.ClH/c1-22-14-3-8(4-15(23-2)16(14)21)17-12(20)7-10-11(19)5-9(18)6-13(10)24-17;/h3-7H,1-2H3,(H3-,18,19,20,21);1H

InChI Key

KQIKOUUKQBTQBE-UHFFFAOYSA-N

Synonyms

3,5,7,4'-tetrahydroxy-3',5'-dimethoxyflavylium, malvidin, malvidin chloride

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-]

Malvidin chloride is a member of the anthocyanin family, specifically a derivative of malvidin, which is characterized by its deep red color and is commonly found in various fruits and plants, particularly in grapes. This compound is notable for its role as a natural pigment and antioxidant. The chemical structure of malvidin chloride includes hydroxyl and methoxy groups that contribute to its unique properties, making it a subject of interest in both food science and pharmacology.

Research suggests malvidin chloride may exert its health benefits through several mechanisms:

  • Antioxidant activity: The structure of malvidin chloride allows it to scavenge free radicals, protecting cells from oxidative damage [].
  • Anti-inflammatory effects: Studies indicate malvidin chloride may suppress the production of pro-inflammatory cytokines, reducing inflammation.
  • Antioxidant properties: Studies have shown that malvidin chloride exhibits free radical scavenging activity, potentially protecting cells from oxidative damage linked to various chronic diseases [].
  • Anti-inflammatory effects: Research suggests that malvidin chloride may inhibit the production of pro-inflammatory cytokines and enzymes, potentially reducing inflammation in the body [].
  • Gastroprotective properties: Studies have investigated the potential of malvidin chloride to protect the stomach lining from damage caused by factors like ethanol [].
Typical of anthocyanins, including:

  • Hydrolysis: Under acidic or basic conditions, malvidin chloride can hydrolyze to form aglycone and sugar moieties.
  • Oxidation: The compound can be oxidized to form different colored species depending on the pH level, shifting from red flavylium cations at low pH to colorless carbinol bases at higher pH levels .
  • Complexation: Malvidin chloride can form complexes with metal ions, which may alter its color and stability.

Malvidin chloride exhibits several biological activities:

  • Antioxidant Properties: It scavenges free radicals, thereby protecting cells from oxidative stress. This property is significant in preventing various diseases associated with oxidative damage .
  • Anti-inflammatory Effects: Research indicates that malvidin and its derivatives may modulate inflammatory responses, contributing to their potential therapeutic effects against chronic diseases .
  • Neuroprotective Effects: Some studies suggest that malvidin chloride may enhance cognitive functions and protect against neurodegenerative diseases due to its ability to cross the blood-brain barrier .

The synthesis of malvidin chloride can be achieved through several methods:

  • Direct Synthesis from Natural Sources: Extraction from plant materials such as grapes or berries.
  • Chemical Synthesis: A common method involves the reaction of malvidin with hydrochloric acid or other chlorinating agents under controlled conditions. For example, one method reported the use of pyrylium salts as intermediates to synthesize malvidin chloride .
  • Derivatization: Malvidin can also be modified by attaching various functional groups, such as fatty acids or sugars, enhancing its solubility and stability for specific applications .

Malvidin chloride has diverse applications:

  • Food Industry: Used as a natural colorant in beverages, jams, and confectionery products due to its vibrant color.
  • Pharmaceuticals: Explored for potential health benefits, including anti-cancer and anti-inflammatory properties.
  • Cosmetics: Incorporated into skincare products for its antioxidant properties.

Malvidin chloride shares similarities with other anthocyanins but has unique features. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
DelphinidinContains two hydroxyl groups on the B ringMore hydrophilic than malvidin
CyanidinHas one hydroxyl group on the B ringLess stable than malvidin under alkaline conditions
PetunidinContains one methoxy groupExhibits different color stability compared to malvidin
PelargonidinLacks methoxy groupsMore susceptible to degradation than malvidin
PeonidinContains one methoxy groupDisplays unique antioxidant properties

Malvidin chloride is distinguished by its specific combination of hydroxyl and methoxy groups that affect its solubility, stability, and biological activity compared to these similar compounds. Its structural complexity allows it to exhibit unique chemical behaviors and biological effects that are valuable in various fields including nutrition and pharmacology.

Molecular Formula and Structural Characterization

Malvidin chloride possesses the molecular formula C₁₇H₁₅ClO₇ with a molecular weight of 366.75 grams per mole [1] [2]. The compound is systematically named as 3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride [1] [10]. The structural framework consists of a flavylium cation paired with a chloride anion, where the cationic portion features a benzopyrylium core structure [8].

The molecular structure is characterized by hydroxyl groups positioned at the 3, 5, and 7 positions of the benzopyrylium ring system, with a 4-hydroxy-3,5-dimethoxyphenyl substituent at position 2 [1] [2]. The compound exhibits an achiral stereochemistry with no defined stereocenters [8]. The canonical Simplified Molecular Input Line Entry System representation is [Cl-].COC1=CC(=CC(OC)=C1O)C2=[O+]C3=C(C=C2O)C(O)=CC(O)=C3 [8] [19].

Structural ParameterValueReference
Molecular FormulaC₁₇H₁₅ClO₇ [1] [2]
Molecular Weight366.75 g/mol [1] [2]
Monoisotopic Mass366.050631 Da [1]
Chemical Abstracts Service Number643-84-5 [1] [2]
European Community Number211-403-8 [24]

Physical Properties and Stability Parameters

Malvidin chloride exhibits distinctive physical characteristics that reflect its anthocyanidin nature [2] [10]. The compound appears as prisms or rhombic tablets that display red coloration when viewed under transmitted light, accompanied by a green metallic luster when dry or a steel-blue luster when in contact with solvents [10]. In its commercial form, the compound is typically supplied as a reddish brown to black crystalline powder [2] [11].

The thermal properties of malvidin chloride indicate exceptional stability, with no melting observed at temperatures up to 300°C [10] [23]. The compound demonstrates significant hygroscopic behavior, particularly in its anhydrous form [2] [10]. Storage conditions require maintenance at -20°C to preserve chemical integrity [2] [19].

Physical PropertyValueReference
AppearanceReddish brown to black powder [2]
Crystal FormPrisms or rhombic tablets [10]
Melting PointNo melting at 300°C [10] [23]
Storage Temperature-20°C [2] [19]
HygroscopicityVery hygroscopic (anhydrous form) [10]
Density1.183 g/mL at 25°C [3]

The stability parameters of malvidin chloride are influenced by environmental factors including temperature, light exposure, and pH conditions [16] [17]. Thermal stability studies demonstrate that the compound maintains structural integrity at moderate temperatures, with degradation kinetics following first-order reaction mechanisms at elevated temperatures [16]. Light sensitivity requires protection from photodegradation, particularly during storage and handling procedures [29].

Spectroscopic Characteristics

UV-Visible Absorption Spectra

The ultraviolet-visible absorption characteristics of malvidin chloride are fundamental to its identification and quantification [4] [12]. The compound exhibits distinct absorption maxima at 275 nanometers and 555 nanometers [4]. The visible region absorption is attributed to the flavylium cation structure, which produces the characteristic red coloration under acidic conditions [12] [13].

The wavelength of maximum absorption in the visible region varies with pH conditions, ranging from 520 nanometers at pH 2.5 to 525 nanometers at pH 3.6 [12]. This bathochromic shift reflects the pH-dependent structural changes within the flavylium ring system [12]. The extinction coefficient provides quantitative measurement capabilities, with values reported for analytical applications [15].

Spectral ParameterValuepH ConditionReference
λ max (UV region)275 nmAcidic [4]
λ max (Visible region)555 nmAcidic [4]
λ max (pH 2.5)520 nm2.5 [12]
λ max (pH 3.6)525 nm3.6 [12]

The spectral behavior demonstrates characteristic features of anthocyanidin compounds, with strong absorption in both ultraviolet and visible regions [14]. The absorption band near 275 nanometers corresponds to the benzopyrylium chromophore, while the visible absorption relates to the extended conjugation system responsible for color expression [13] [14].

IR Spectral Properties

Infrared spectroscopy reveals specific vibrational characteristics of malvidin chloride that reflect its molecular structure and hydrogen bonding patterns [7] [21]. The infrared spectrum displays characteristic absorption bands around 3500 wavenumbers corresponding to hydroxyl group stretching vibrations [7]. Additional bands below 3000 wavenumbers indicate oxonium ion interactions within the molecular structure [7] [21].

The infrared spectral analysis demonstrates hydrogen bonding capabilities through characteristic band positions and intensities [7]. These spectroscopic features provide structural confirmation and enable identification of intermolecular interactions, particularly in copigmentation studies with organic acids [7] [21]. The vibrational modes associated with the benzopyrylium ring system and substituent groups contribute to the overall spectral profile [21].

NMR Characterization

Nuclear magnetic resonance spectroscopy provides detailed structural elucidation of malvidin chloride and its related species [9]. Proton nuclear magnetic resonance studies have identified specific chemical shifts corresponding to aromatic protons and methoxy substituents [9]. The technique enables monitoring of structural changes under different pH conditions and thermal treatments [9].

The nuclear magnetic resonance characterization includes identification of transient species formed under basic conditions, designated as B4²⁻ species resulting from hydroxide attack at position 4 of the quinoidal base [9]. These studies demonstrate the utility of nuclear magnetic resonance for understanding complex equilibrium systems involving malvidin chloride under various chemical environments [9].

Color Properties and pH-Dependent Behavior

The color properties of malvidin chloride exhibit remarkable pH dependence, reflecting the complex equilibrium between different molecular forms [12] [17]. Under acidic conditions, the flavylium cation predominates, producing intense red coloration [17] [22]. As pH increases from acidic to neutral conditions, the color transitions through purple and blue hues due to formation of quinoidal base structures [17].

The pH-dependent behavior involves multiple chemical equilibria including hydration, ring-opening, and isomerization reactions [9] [13]. At pH values below 2, the red flavylium cation represents the dominant chromophoric species [17]. Increasing pH to the range of 2-4 results in purple to blue coloration attributed to quinoidal base formation [17]. Further pH elevation leads to colorless carbinol pseudo-base formation and eventual chalcone structures at alkaline pH values [17].

pH RangePredominant FormColorReference
< 2Flavylium cationRed [17]
2-4Quinoidal basePurple/Blue [17]
4-7Carbinol pseudo-baseColorless [17]
> 7Chalcone formsGreen/Yellow [17]

The kinetic studies reveal that the rate-determining step for equilibrium establishment varies with pH conditions [9]. Under basic conditions, hydroxide nucleophilic addition controls the overall reaction rate, while cis-trans isomerization processes occur rapidly [9]. These mechanistic insights provide fundamental understanding of color stability and degradation pathways [9].

Solubility Profile in Various Solvents

The solubility characteristics of malvidin chloride demonstrate significant variation across different solvent systems [4] [19] [20]. In absolute ethanol, the compound exhibits good solubility producing violet-red solutions [10] [20]. The solubility in ethanol is approximately 16 milligrams per milliliter [4] [19].

Dimethyl sulfoxide provides enhanced solubility compared to alcoholic solvents, with reported values of approximately 16 milligrams per milliliter [4] [19]. Dimethyl formamide demonstrates superior dissolving capacity, achieving solubility levels of approximately 25 milligrams per milliliter [4]. The compound shows limited water solubility, described as sparingly soluble in aqueous systems [2] [4].

SolventSolubility (mg/mL)Color/AppearanceReference
Ethanol (absolute)16Violet-red solution [4] [19]
Dimethyl sulfoxide16- [4] [19]
Dimethyl formamide25- [4]
WaterSparingly soluble- [2] [4]
Dimethyl formamide:PBS (1:9)0.1- [4]

For aqueous buffer systems, enhanced solubility can be achieved through co-solvent approaches [4]. A mixture of dimethyl formamide and phosphate buffered saline in a 1:9 ratio yields approximately 0.1 milligrams per milliliter solubility [4]. Methanol demonstrates initial solubility with purple coloration, followed by crystallization as red crystals exhibiting violet transmission properties [10] [20].

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

366.0506305 g/mol

Monoisotopic Mass

366.0506305 g/mol

Heavy Atom Count

25

UNII

GL5KGZ4D8U

Related CAS

10463-84-0 (Parent)

Other CAS

643-84-5

Dates

Modify: 2023-08-15

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